molecular formula C5H7NO B2906763 N,N-dimethylprop-2-ynamide CAS No. 2682-34-0

N,N-dimethylprop-2-ynamide

Cat. No. B2906763
CAS RN: 2682-34-0
M. Wt: 97.117
InChI Key: NYABMBZLFIIBCU-UHFFFAOYSA-N
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Description

Synthesis Analysis

N,N-dimethylprop-2-ynamide can be synthesized by various methods. One such method involves the reaction of propargyl bromide with dimethylamine in the presence of a base such as sodium hydroxide or potassium hydroxide.


Molecular Structure Analysis

The molecular structure of N,N-dimethylprop-2-ynamide is represented by the InChI code 1S/C5H7NO/c1-4-5(7)6(2)3/h1H,2-3H3 . This indicates that the compound has a molecular weight of 97.12 and is composed of 5 carbon atoms, 7 hydrogen atoms, and 1 oxygen atom .


Chemical Reactions Analysis

N,N-dimethylprop-2-ynamide is known to participate in various chemical reactions. For instance, it has been used as a coupling reagent in peptide synthesis . The compound’s electron-rich nature allows it to be highly region-selective when attacked by various nucleophiles .


Physical And Chemical Properties Analysis

N,N-dimethylprop-2-ynamide has a melting point of 73-76 degrees Celsius . It is typically stored at room temperature . The compound is considered to be moderately toxic.

Scientific Research Applications

Amide and Peptide Synthesis

As a coupling reagent, PDMA is instrumental in the synthesis of amides and peptides. It facilitates the condensation of peptide fragments, which is a significant step in producing peptides for pharmaceutical and biotechnological applications .

Asymmetric Synthesis

PDMA is used in asymmetric synthesis, which is essential for creating compounds with specific chirality. Chirality is a key factor in the pharmaceutical industry, as the biological activity of drugs can be highly dependent on the molecule’s handedness .

Safety and Hazards

N,N-dimethylprop-2-ynamide is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These statements indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled . It may also cause skin and eye irritation and may cause respiratory irritation .

Mechanism of Action

Target of Action

It is known that this compound belongs to the class of amides, which are organic compounds derived from carboxylic acids

Pharmacokinetics

It is known that the compound is soluble in polar solvents, which suggests it may be well-absorbed in the body. The impact of these properties on the compound’s bioavailability is currently unknown and warrants further investigation.

Action Environment

Environmental factors can influence the action, efficacy, and stability of N,N-dimethylprop-2-ynamide For instance, the compound’s solubility in polar solvents suggests that it may be more effective in aqueous environments Additionally, its stability may be affected by factors such as temperature and pH

properties

IUPAC Name

N,N-dimethylprop-2-ynamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c1-4-5(7)6(2)3/h1H,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYABMBZLFIIBCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2682-34-0
Record name N,N-dimethylprop-2-ynamide
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